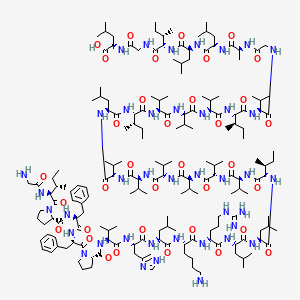
2,4-dichloro-6-methyl-3-(5-propan-2-yl-1,3-benzoxazol-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-6-methyl-3-(5-propan-2-yl-1,3-benzoxazol-2-yl)aniline is a complex organic compound that belongs to the class of benzoxazole derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-6-methyl-3-(5-propan-2-yl-1,3-benzoxazol-2-yl)aniline typically involves the reaction of 2,4-dichloro-6-methylaniline with 5-propan-2-yl-1,3-benzoxazole under specific conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and requires refluxing in an appropriate solvent like ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dichloro-6-methyl-3-(5-propan-2-yl-1,3-benzoxazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Aplicaciones Científicas De Investigación
2,4-Dichloro-6-methyl-3-(5-propan-2-yl-1,3-benzoxazol-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 2,4-dichloro-6-methyl-3-(5-propan-2-yl-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application .
Comparación Con Compuestos Similares
Benzoxazole Derivatives: Compounds like 5,7-dichloro-1,3-benzoxazol-2-yl derivatives share similar structural features and biological activities.
Thiazole Derivatives: Thiazole compounds also exhibit diverse biological activities and can be compared in terms of their antimicrobial and anticancer properties
Uniqueness: 2,4-Dichloro-6-methyl-3-(5-propan-2-yl-1,3-benzoxazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine, methyl, and benzoxazole moieties contributes to its versatility and effectiveness in various applications .
Propiedades
Fórmula molecular |
C17H16Cl2N2O |
|---|---|
Peso molecular |
335.2 g/mol |
Nombre IUPAC |
2,4-dichloro-6-methyl-3-(5-propan-2-yl-1,3-benzoxazol-2-yl)aniline |
InChI |
InChI=1S/C17H16Cl2N2O/c1-8(2)10-4-5-13-12(7-10)21-17(22-13)14-11(18)6-9(3)16(20)15(14)19/h4-8H,20H2,1-3H3 |
Clave InChI |
LLQDGYNFRSTZJN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1N)Cl)C2=NC3=C(O2)C=CC(=C3)C(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Dipropylamino)phenyl] selenocyanate](/img/structure/B13813878.png)
![N-[4-(1-Pyrrolidinyl)butyl]acetamide](/img/structure/B13813890.png)
![7,18-Bis(2-methoxyethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13813893.png)
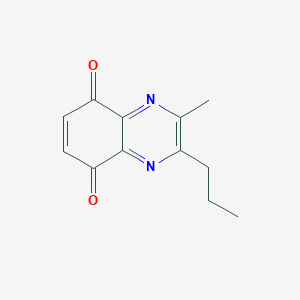
![8-Methoxy-10-methyl-7-azabicyclo[4.2.2]deca-2,4,7,9-tetrene](/img/structure/B13813917.png)
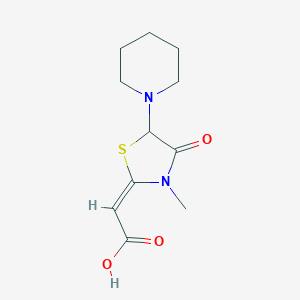

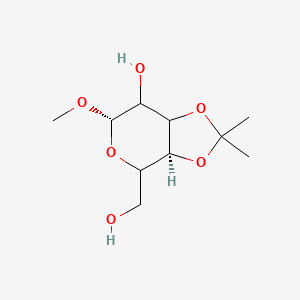
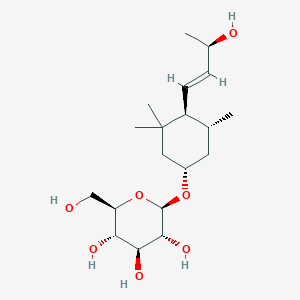
![4-{[(1R)-1-Carboxyethyl]amino}benzoic acid](/img/structure/B13813960.png)
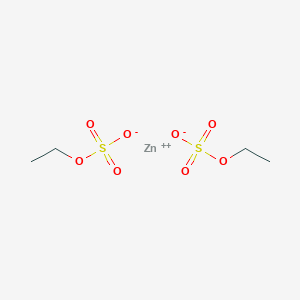
![2-[(Aminoiminomethyl)amino]-5-methyl-4-thiazole carboxylic acid](/img/structure/B13813964.png)
![ethyl 3-ethoxycarbonyloxy-2-[1-(4-methylphenyl)sulfinylcyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B13813972.png)
